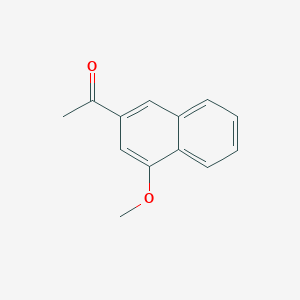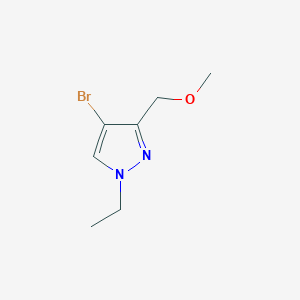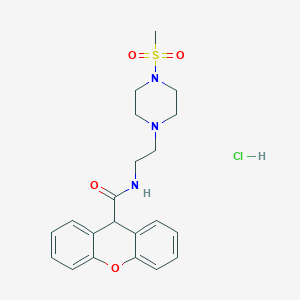
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a xanthene backbone, a piperazine ring, and a methylsulfonyl group. Xanthenes are tricyclic compounds that are well-known in dye chemistry, while piperazines are heterocyclic compounds often found in pharmaceuticals. The methylsulfonyl group is a common moiety in medicinal chemistry due to its polarity and ability to form hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Piperazines can undergo a variety of reactions, including alkylation, acylation, and reactions with electrophiles .科学的研究の応用
Antimicrobial and Antimycobacterial Activity
- N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide hydrochloride and its derivatives have demonstrated significant antimicrobial properties. Krishnamurthy et al. (2011) synthesized a series of similar compounds showing inhibitory activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria (Krishnamurthy et al., 2011). Szkaradek et al. (2008) also reported the synthesis of xanthone derivatives, which displayed high inhibition rates against M. tuberculosis, suggesting potential applications in antimycobacterial therapies (Szkaradek et al., 2008).
Antidepressant and Anxiolytic Properties
- Pytka et al. (2016) explored the antidepressant and anxiolytic-like properties of new xanthone derivatives, including ones with piperazine moiety, in behavioral tests on mice. Their results indicated that certain derivatives may hold potential for the treatment of depression and anxiety disorders (Pytka et al., 2016).
Antiarrhythmic and Hypotensive Effects
- Xanthone derivatives containing piperazine moieties have been investigated for their potential cardiovascular effects. Marona et al. (2008) synthesized derivatives that demonstrated significant anti-arrhythmic activity in animal models, suggesting possible applications in cardiovascular therapies (Marona et al., 2008). Additionally, Szkaradek et al. (2013) found that certain piperazine derivatives of xanthone revealed nanomolar affinity for α(1)-adrenoceptor, correlated with strong cardiovascular activities (Szkaradek et al., 2013).
Potential in Organic Chemistry and Medicinal Chemistry
- Wang et al. (2006) developed l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for specific chemical reactions, highlighting the utility of piperazine derivatives in organic synthesis (Wang et al., 2006). This indicates the potential of this compound in facilitating various chemical processes.
Anticancer and Antidementia Potential
- Sharma et al. (2014) synthesized novel carbazole derivatives with piperazine moieties, which exhibited significant antibacterial, antifungal, and anticancer activities (Sharma et al., 2014). Sugimoto et al. (1990) explored the anti-acetylcholinesterase activity of piperidine derivatives, finding potent inhibitors potentially relevant for antidementia therapies (Sugimoto et al., 1990).
作用機序
Target of Action
It is known that piperazine derivatives, a key structural component of this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a wide range of receptors and enzymes, suggesting that the compound may also interact with multiple targets.
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some piperazine-based drugs act as antagonists or agonists at specific receptors, while others inhibit enzymes involved in critical biochemical pathways .
Biochemical Pathways
Given the broad range of biological and pharmaceutical activity exhibited by piperazine derivatives , it is likely that this compound interacts with multiple pathways, potentially leading to diverse downstream effects.
Result of Action
Based on the known activities of other piperazine derivatives , it is plausible that this compound could have a range of effects, depending on the specific targets it interacts with and the biochemical pathways it affects.
特性
IUPAC Name |
N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-9H-xanthene-9-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S.ClH/c1-29(26,27)24-14-12-23(13-15-24)11-10-22-21(25)20-16-6-2-4-8-18(16)28-19-9-5-3-7-17(19)20;/h2-9,20H,10-15H2,1H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJLCLZTZGTHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-a]pyridin-4-ylmethanamine](/img/structure/B2811140.png)
![3-cinnamyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2811141.png)
![6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2811149.png)
![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2811150.png)

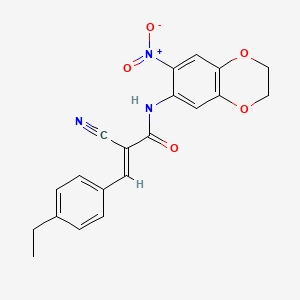
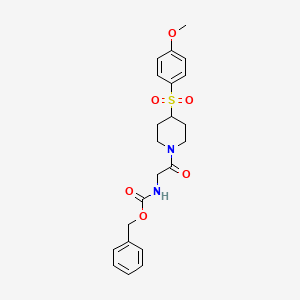

![Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2811157.png)
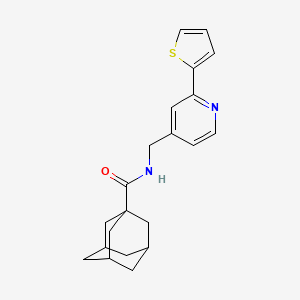
![2-[2,4,5-Trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid](/img/structure/B2811159.png)
